1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of 1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one involves several steps. Researchers have reported various synthetic routes, including cyclization reactions, spiroannulation, and functional group transformations. For instance, one approach utilizes a spirocyclization reaction between a suitable precursor and a nucleophilic reagent to form the spiro ring system . Further optimization and exploration of alternative synthetic pathways are ongoing.
Molecular Structure Analysis
The molecular structure of this compound consists of a central spiro ring, a propenone moiety, and substituents. The spiro ring system contributes to its unique three-dimensional arrangement. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . The spatial arrangement of atoms influences its reactivity and biological activity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-8(11)10-4-3-9(5-10)6-12-7-9/h2H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZPNAAHKBHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(C1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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